Antiarol rutinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

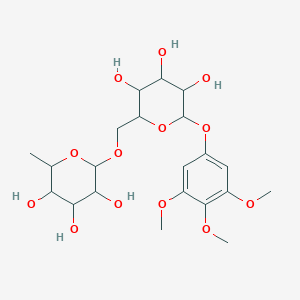

Antiarol rutinoside is a naturally occurring compound found in various plant species. It is known for its unique chemical structure and potential biological activities. The compound is classified as a phenolic glycoside, specifically a 3,4,5-trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside . Its molecular formula is C21H32O13, and it has a molecular weight of 492.47 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Antiarol rutinoside can be synthesized through a series of chemical reactions involving the glycosylation of 3,4,5-trimethoxyphenol with appropriate sugar donors. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources known to be rich in this compound, such as cranberries, lemons, and grapefruit. The extraction process includes grinding, leaching, and purification steps to isolate the compound in its crystalline form .

Analyse Chemischer Reaktionen

Types of Reactions: Antiarol rutinoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antiarol rutinoside has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of antiarol rutinoside involves its interaction with various molecular targets and pathways. The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, this compound has been shown to interact with specific protein systems, leading to its anti-tumor and antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Rutin (quercetin-3-O-rutinoside): A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

Quercetin: An aglycone of rutin with potent antioxidant and anti-cancer activities.

Troxerutin: A semi-synthetic derivative of rutin used in the treatment of chronic venous insufficiency.

Uniqueness: Antiarol rutinoside is unique due to its specific glycosidic structure and the presence of trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to other similar compounds .

Biologische Aktivität

Antiarol rutinoside, a flavonoid glycoside, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects. The information is derived from a variety of scientific sources to ensure a comprehensive understanding of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a rutinoside moiety. The presence of the rutinoside group enhances its solubility and bioavailability, which are critical for its biological effects.

1. Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative stress. This compound has demonstrated significant antioxidant properties through various mechanisms:

- DPPH Radical Scavenging : Studies have shown that this compound exhibits a strong ability to scavenge DPPH radicals, indicating its potential as an effective antioxidant agent. The IC50 values for DPPH scavenging activity were reported at various concentrations, showcasing its potency relative to other flavonoids .

- Trolox Equivalent Antioxidant Capacity (TEAC) : The TEAC assay further supports the antioxidant potential of this compound, demonstrating its capacity to inhibit oxidative reactions in biological systems .

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH Scavenging | 0.25 |

| TEAC | 0.15 |

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied, particularly in relation to its impact on cytokine production and inflammatory pathways:

- Cytokine Inhibition : Research indicates that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This effect is mediated through the inhibition of NF-κB signaling pathways.

- In Vivo Studies : In animal models, this compound has shown promising results in reducing carrageenan-induced paw edema, suggesting its potential as an anti-inflammatory therapeutic agent .

| Inflammatory Model | % Inhibition |

|---|---|

| Carrageenan-induced Edema | 45% |

| LPS-induced TNF-α Production | 50% |

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

- Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including human myelogenous erythroleukemia cells. This effect is attributed to the activation of caspases and modulation of apoptotic pathways .

- Cell Cycle Arrest : Further investigations have shown that this compound can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study involving diabetic rats treated with this compound showed significant improvements in blood glucose levels and reduced oxidative stress markers compared to control groups .

- Another case study focused on the effects of this compound on chronic inflammatory conditions demonstrated marked reductions in inflammatory markers and improved tissue healing processes.

Eigenschaften

IUPAC Name |

2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPXSSIBZAQOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is known about the presence of antiarol rutinoside in Callicarpa arborea Roxb.?

A: this compound was identified for the first time in Callicarpa arborea Roxb., alongside eleven other known compounds. [] The study did not investigate the specific biological activities or properties of the isolated compounds.

Q2: Are there any studies investigating the potential biological activities of this compound?

A: The provided research paper [] focuses on the isolation and structural characterization of compounds from Callicarpa arborea Roxb. and does not delve into the biological activities of this compound. Further research is needed to explore its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.